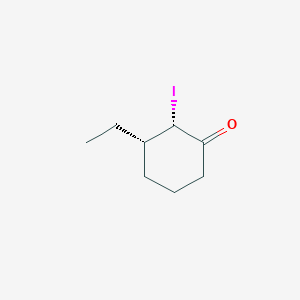
(2S,3S)-3-Ethyl-2-iodocyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-3-Ethyl-2-iodocyclohexan-1-one: is a chiral organic compound with a unique structure that includes an iodine atom and an ethyl group attached to a cyclohexanone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one typically involves the iodination of a suitable cyclohexanone derivative. One common method is the halogenation of (2S,3S)-3-ethylcyclohexanone using iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions:
Oxidation: (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the iodine atom can lead to the formation of (2S,3S)-3-ethylcyclohexan-1-ol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products:
- Oxidation can yield ketones or carboxylic acids.
- Reduction can produce alcohols.
- Substitution can lead to a variety of functionalized cyclohexane derivatives.
科学研究应用
Chemistry: (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and complex molecules.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems and to develop new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one involves its interaction with molecular targets through its iodine and ethyl groups. The iodine atom can participate in halogen bonding, while the ethyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets.
相似化合物的比较
- (2S,3S)-3-Ethyl-2-bromocyclohexan-1-one
- (2S,3S)-3-Ethyl-2-chlorocyclohexan-1-one
- (2S,3S)-3-Ethyl-2-fluorocyclohexan-1-one
Uniqueness: The presence of the iodine atom in (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and interaction profiles, making this compound valuable for specific applications in synthesis and research.
属性
CAS 编号 |
921770-64-1 |
|---|---|
分子式 |
C8H13IO |
分子量 |
252.09 g/mol |
IUPAC 名称 |
(2S,3S)-3-ethyl-2-iodocyclohexan-1-one |
InChI |
InChI=1S/C8H13IO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8-/m0/s1 |
InChI 键 |
JXARECJYIKQBDA-XPUUQOCRSA-N |
手性 SMILES |
CC[C@H]1CCCC(=O)[C@H]1I |
规范 SMILES |
CCC1CCCC(=O)C1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
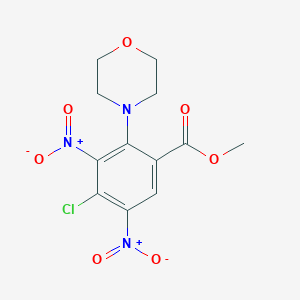
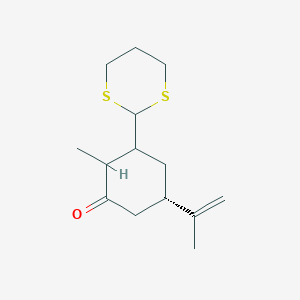
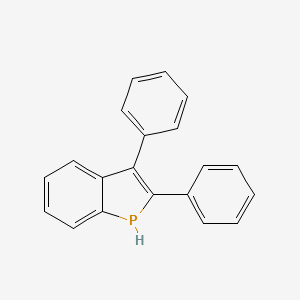
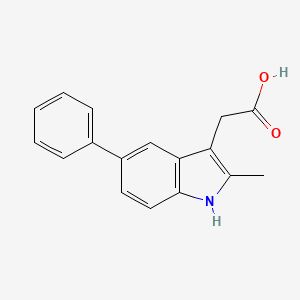
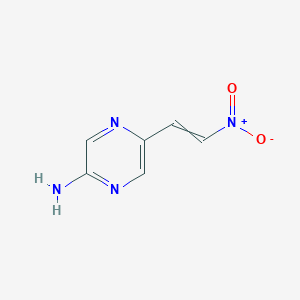
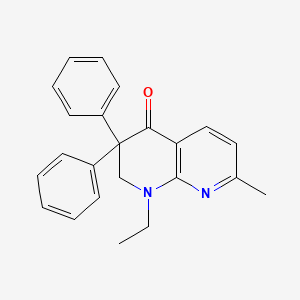
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)
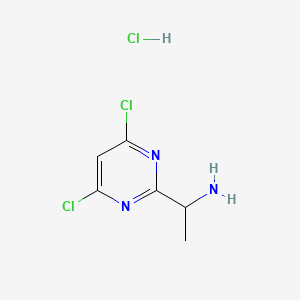
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)
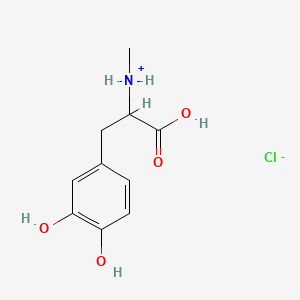

![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
